molecular formula C20H25ClN2O2 B065259 N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride CAS No. 177333-17-4

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride

Cat. No. B065259
CAS RN: 177333-17-4
M. Wt: 360.9 g/mol
InChI Key: MYVDRDMFYHOZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” is a compound that involves the 9-Fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile group used in peptide synthesis, which has been a significant part of organic chemistry . It is used for the protection of the Na-amino group of an amino acid during the formation of the peptide bond .


Synthesis Analysis

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .


Chemical Reactions Analysis

The Fmoc group is used in the chemical synthesis of peptides . It is stable under acidic and oxidative conditions but can be deprotected under mild basic conditions . It can also be deprotected under reducing conditions .

Scientific Research Applications

Synthesis of New Amino Acid Derivatives

“N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” is used in the synthesis of new amino acid derivatives. For instance, it has been used in the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid . This compound was synthesized by the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride .

Chemical Peptide Synthesis

The 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is part of the “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride”, is widely used in chemical peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its strong absorbance in the ultraviolet region (λmax 266 nm in DMF) is very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Development of Hydrogel Composites

The “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” can be integrated with hydroxyapatite (HAP) to form composites . These composites can improve the properties of HAP, which is inherently fragile and restricts its wider applications for local delivery of antibiotics .

Ammonia Metabolism

The ornithine moiety in “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” plays an important role in ammonia metabolism via the urea cycle . Its intake has been recommended as a nutritional supplement for its antifatigue effect .

Fibrinogen Receptor Antagonists

N5-Ornithine derivatives, which can be synthesized using “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride”, have shown potential as orally active non-peptide fibrinogen receptor antagonists .

Prostaglandin EP4 Receptor Antagonists

N5-Ornithine derivatives have also been found to be selective prostaglandin EP4 receptor antagonists .

Future Directions

The Fmoc group continues to be a valuable resource for research in the post-genomic world . Its development and use are being adapted to address the need for more green chemical peptide synthesis processes .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVDRDMFYHOZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369607
Record name N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride

CAS RN

118119-32-7
Record name N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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